molecular formula C13H15N3O3 B2727485 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide CAS No. 897617-15-1

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide

Cat. No.: B2727485
CAS No.: 897617-15-1
M. Wt: 261.281
InChI Key: DWDNPZXGWCKHPC-UHFFFAOYSA-N
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Description

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide is a synthetic organic compound belonging to the class of pyrido[1,2-a]pyrimidinones. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core with methyl and methoxyacetamide substituents. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors such as 2-aminopyridine and a suitable diketone under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.

    Introduction of Methyl Groups: Methylation of the core structure can be achieved using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Methoxyacetamide Group: The final step involves the acylation of the intermediate with methoxyacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyacetamide group, where nucleophiles like amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioamides.

Scientific Research Applications

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
  • 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl

Uniqueness

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-8-4-5-16-10(6-8)14-9(2)12(13(16)18)15-11(17)7-19-3/h4-6H,7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDNPZXGWCKHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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